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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of the compound

CHMFL-EGFR-202, which is likely the intended subject of inquiries regarding "Trk-IN-19."

Current research data identifies CHMFL-EGFR-202 as a potent and irreversible inhibitor of the

Epidermal Growth Factor Receptor (EGFR), particularly against mutants resistant to first-

generation inhibitors. While the query specified a Tropomyosin receptor kinase (Trk) inhibitor,

the available scientific literature does not contain data on the activity of CHMFL-EGFR-202

against TrkA, TrkB, or TrkC kinases. This guide, therefore, presents its established selectivity

profile against a broad panel of other kinases, offering valuable insights for researchers

investigating its therapeutic potential and off-target effects.

Executive Summary
CHMFL-EGFR-202 demonstrates high selectivity for its primary target, EGFR, and its mutants.

A comprehensive KINOMEscan™ profiling against 468 kinases revealed a high degree of

selectivity with a low S score (1) of 0.02 at a 1 µM concentration. However, the screen also

identified potential off-target binding to LOK, MEK1, and MEK5 kinases. Further biochemical
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assays confirmed potent inhibitory activity against several other kinases, including members of

the TEC and ERBB families.

Kinase Inhibition Profile of CHMFL-EGFR-202
The following tables summarize the quantitative data on the inhibitory activity of CHMFL-

EGFR-202 against a panel of kinases.

Table 1: Biochemical IC50 Values (Invitrogen
SelectScreen™ Assay)

Kinase Target IC50 (nM) Kinase Family

ERBB4 (HER4) 3.2 EGFR/ERBB Family

EGFR T790M 5.3 EGFR/ERBB Family

BLK 8.1 TEC Family

ERBB2 (HER2) 8.1 EGFR/ERBB Family

EGFR (Wild Type) 8.3 EGFR/ERBB Family

BTK 24.5 TEC Family

BMX 111.0 TEC Family

MEK1 161.0 STE Family

Data sourced from a study identifying CHMFL-EGFR-202 as "compound 19".[1]

Table 2: KINOMEscan™ Binding Profile (1 µM
Concentration)
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Kinase Target Binding Affinity Note

LOK Strong Binding
Identified as a significant off-

target hit in the binding assay.

MEK1 Strong Binding
Identified as a significant off-

target hit in the binding assay.

MEK5 Strong Binding
Identified as a significant off-

target hit in the binding assay.

This table highlights kinases with strong binding in the KINOMEscan™ assay. It is important to

note that this is a binding assay and does not directly measure inhibitory activity.[1]

Experimental Protocols
KINOMEscan™ Profiling Assay
The KINOMEscan™ technology is a competition-based binding assay used to determine the

interaction of a test compound with a large panel of kinases. The fundamental principle

involves the competition between the test compound and an immobilized, active-site directed

ligand for binding to the kinase of interest.
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The amount of kinase that remains bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) of the DNA tag attached to the kinase. A reduction in the amount of

bound kinase in the presence of the test compound indicates that the compound has bound to

the kinase and displaced the immobilized ligand. The results are typically reported as the

percentage of the control, where a lower percentage indicates stronger binding of the test

compound.
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Invitrogen SelectScreen™ Biochemical Kinase Inhibition
Assay (Z'-LYTE™)
The Invitrogen SelectScreen™ service utilizes various assay technologies, with the Z'-LYTE™

assay being a common method for determining kinase inhibition. This is a fluorescence-based,

coupled-enzyme assay that measures the extent of phosphorylation of a synthetic peptide

substrate by the kinase.
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The peptide substrate is labeled with two different fluorophores that create a Fluorescence

Resonance Energy Transfer (FRET) pair. When the peptide is not phosphorylated, a

"development reagent" (a protease) cleaves it, separating the fluorophores and disrupting the

FRET signal. Phosphorylation by the kinase protects the peptide from cleavage, thus

maintaining the FRET signal. The inhibitory effect of a compound is determined by measuring

the preservation of the FRET signal in its presence. IC50 values are then calculated from dose-

response curves.

Signaling Pathway Context
CHMFL-EGFR-202 primarily targets the EGFR signaling pathway. EGFR is a receptor tyrosine

kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such

as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation,

survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive

activation, promoting uncontrolled cell growth. CHMFL-EGFR-202 is designed to inhibit this

aberrant signaling.
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Conclusion
CHMFL-EGFR-202 is a highly selective and potent inhibitor of EGFR and its resistance

mutants. While its selectivity profile is favorable, the compound does exhibit binding and

inhibitory activity against a limited number of other kinases, which should be considered in its

preclinical and clinical development. It is critical for researchers to note the current absence of

data regarding the activity of CHMFL-EGFR-202 against the Trk family of kinases. Future

studies would be necessary to determine if this compound has any clinically relevant activity,

either beneficial or adverse, related to Trk signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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